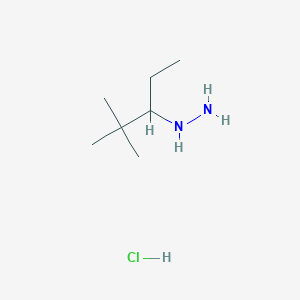![molecular formula C30H24N2O4 B6342838 2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone CAS No. 59442-38-5](/img/structure/B6342838.png)
2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone belongs to the class of perylenebis(dicarboximide) (PDI) that has an electron transporting character . It can be used as an air-stable n-type semiconductor material in organic field effect transistors . It can also be used as an acceptor molecule in organic photovoltaics .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a large aromatic system. The empirical formula is C30H22N2O4 . The presence of the anthraquinone core and the two propyl groups likely contribute to its electron-transporting properties .Physical And Chemical Properties Analysis
This compound is a solid with a melting point greater than 300°C . It has a molecular weight of 474.51 . Its semiconductor properties are characterized by an n-type mobility of 0.1-2.1 cm2/V·s .Aplicaciones Científicas De Investigación
Anthraquinones and Derivatives
Anthraquinones and their derivatives are significant in multiple fields due to their chemical diversity and biological activities. These compounds are involved in pharmaceuticals, dyeing, and food colorants industries. The anthraquinone structure, particularly its substituents, plays a crucial role in its effects and potential applications in human health. Marine microorganisms have been identified as promising sources for discovering new anthraquinone derivatives, which may lead to innovative therapeutic drugs or daily additives (Fouillaud et al., 2016).
Isoquinoline Derivatives in Therapeutics
Isoquinoline derivatives exhibit a broad spectrum of biological activities, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. This class of chemical compounds, due to their diverse biological activities, serves as a significant reference for developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline derivatives, recognized for their roles in anticancer and neuroprotective activities, have been patented for various therapeutic applications. These compounds, including their application in combating infectious diseases and as novel drugs with unique mechanisms of action, highlight the potential of isoquinoline derivatives in medical research and drug development (Singh & Shah, 2017).
Anthraquinone Applications in Pest Management
Anthraquinones also find applications in pest management and agricultural crop protection, serving as chemical repellents, insecticides, and feeding deterrents for various animals and insects. This application underlines the ecological and agricultural significance of anthraquinone derivatives, offering non-lethal management solutions for agricultural depredation caused by wildlife (DeLiberto & Werner, 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O4/c1-3-13-31-27(33)19-9-5-15-17-7-11-21-26-22(30(36)32(14-4-2)29(21)35)12-8-18(24(17)26)16-6-10-20(28(31)34)25(19)23(15)16/h5-7,9-12,20H,3-4,8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPWYTOEULSFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC3=C4C2=C(C1=O)C=CC4=C5C=CC6=C7C5=C3CC=C7C(=O)N(C6=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

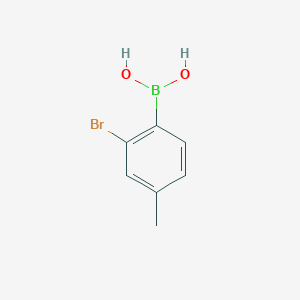
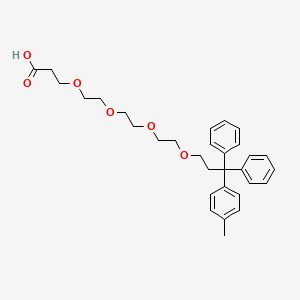
![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6342764.png)

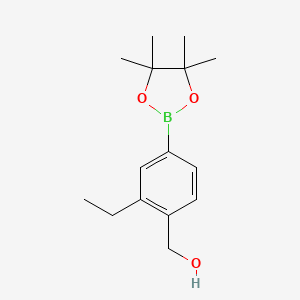

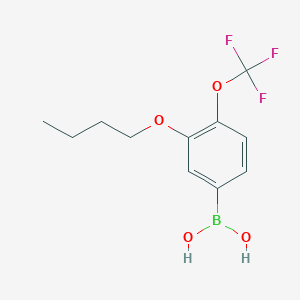
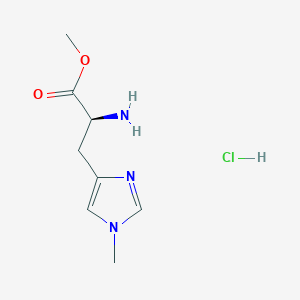
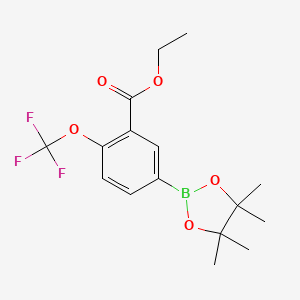
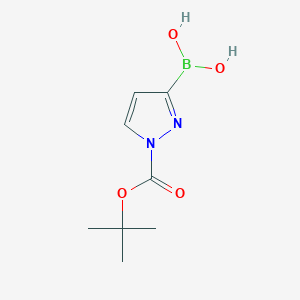
![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)
